Calmidazolium

描述

Significance in Calmodulin Antagonism Research

Calmodulin is a primary calcium sensor in eukaryotic cells, translating calcium signals into a wide array of cellular responses by modulating the activity of numerous target proteins. nih.govmedchemexpress.commdpi.com The development and use of calmodulin antagonists like calmidazolium have been pivotal in understanding these complex signaling cascades. nih.gov

This compound inhibits calmodulin-dependent enzymes such as phosphodiesterase and Ca2+-transporting ATPase with high efficacy. tocris.commedchemexpress.comrndsystems.comcaymanchem.com This inhibition is achieved through the binding of this compound to calmodulin, which induces a significant conformational change in the protein. pasteur.frresearchgate.netpasteur.fr Structural studies have revealed that this compound binding causes calmodulin to shift from an extended, flexible state to a compact and rigid conformation, effectively locking it in an inactive state and preventing it from interacting with its physiological partners. pasteur.frresearchgate.netpasteur.fr This mechanism of action has made this compound an invaluable tool for studying the physiological processes regulated by calmodulin, which include cell proliferation, apoptosis, and smooth muscle contraction. nih.gov

Historical Context of this compound's Discovery and Utility in Cellular Studies

Discovered in 1981, this compound quickly became one of the most extensively researched calmodulin antagonists. pasteur.fr Its potency and ability to readily bind to and inhibit calmodulin made it a widely used inhibitor in cell biology. nih.govpasteur.frresearchgate.net Early studies focused on its inhibitory effects on calmodulin-regulated functions, such as the erythrocyte Ca2+-transport ATPase. caymanchem.comcaymanchem.com

Over the years, the application of this compound has expanded to various areas of cellular research. It has been employed to investigate the role of calmodulin in cell cycle progression, where it was shown to inhibit cyclin E/CDK2 activity. ahajournals.org In neuroscience, it has been used to study calmodulin-mediated processes in neurons. ucl.ac.uk Furthermore, its effects on intracellular calcium levels have been a subject of investigation. tocris.comrndsystems.comnih.gov Studies in HL-60 cells revealed that this compound can induce an increase in intracellular calcium, an effect that appears to be independent of calmodulin inhibition and involves both the release of calcium from intracellular stores and an influx of extracellular calcium. tocris.comrndsystems.comnih.gov This has highlighted the compound's complex interactions within the cell, extending beyond its primary role as a calmodulin antagonist.

Research Findings on this compound

The following table summarizes key research findings related to the inhibitory activity of this compound on various enzymes.

| Enzyme/Process | IC50 Value | Cell/System | Reference |

| Calmodulin-dependent Phosphodiesterase | 0.15 µM | Not specified | tocris.commedchemexpress.comcaymanchem.com |

| Calmodulin-induced Erythrocyte Ca2+-transporting ATPase | 0.35 µM | Erythrocyte | tocris.commedchemexpress.comcaymanchem.com |

| Heart Ca2+-transporting ATPase | 2.1 µM | Heart muscle | caymanchem.com |

| Skeletal Muscle Ca2+-transporting ATPase | 2.9 µM | Skeletal muscle | caymanchem.com |

| Phospholipid-sensitive Ca2+-dependent protein kinase | 5.3 µM | Not specified | ebi.ac.uk |

| Myosin light chain kinase | 1.6 µM | Not specified | ebi.ac.uk |

| Inositol-1,4,5-trisphosphate-5-phosphatase | ~100 µM | Rat GH3 cells | ebi.ac.uk |

The subsequent table outlines the effects of this compound on intracellular calcium levels and related processes.

| Effect | EC50 Value | Cell Line | Reference |

| Induction of extracellular calcium influx | 3 µM | HL-60 cells | caymanchem.comnih.gov |

| Increase in intracellular calcium levels | 3 µM | HL-60 cells | nih.gov |

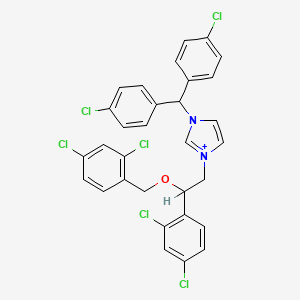

Structure

3D Structure

属性

CAS 编号 |

95013-41-5 |

|---|---|

分子式 |

C31H23Cl6N2O+ |

分子量 |

652.2 g/mol |

IUPAC 名称 |

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium |

InChI |

InChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1 |

InChI 键 |

CTKNMSVWMRRCPW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |

规范 SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |

同义词 |

1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride calmidazolium calmidazolium chloride calmidazolium ion R 24571 R-24571 |

产品来源 |

United States |

Mechanistic Dissection of Calmidazolium Calmodulin Interactions

Functional Consequences of Calmodulin Antagonism

Disruption of Calmodulin-Mediated Protein Interactions

Calmodulin's regulatory function is initiated by the binding of calcium ions to its four EF-hand motifs. This calcium binding induces significant conformational changes, exposing hydrophobic patches on the protein's surface. nih.govnih.govpasteur.frsdbonline.org These exposed regions are crucial for CaM's interaction with a wide spectrum of target proteins, effectively acting as a molecular switch that translates calcium signals into cellular responses. nih.govnih.govpasteur.frsdbonline.org

This disruption of the calcium-dependent CaM-protein interaction cascade has been observed across various cellular processes and protein targets:

Enzyme Inhibition: Calmidazolium potently inhibits several calmodulin-dependent enzymes. It antagonizes calmodulin-dependent phosphodiesterase with an IC50 of 0.15 μM and calmodulin-induced activation of erythrocyte Ca2+-transporting ATPase with an IC50 of 0.35 μM. medchemexpress.comtocris.comrndsystems.com

Phosphorylation Pathways: In skeletal muscle sarcoplasmic reticulum vesicles, this compound has been shown to inhibit the calcium-dependent phosphorylation of specific proteins, including those with molecular weights of 85,000, 60,000, and 20,000 daltons, without affecting calmodulin-independent phosphorylation. researchgate.net The inhibition of the 60,000-dalton protein phosphorylation was found to closely parallel the inhibition of Ca2+ uptake. researchgate.net

Muscle Contraction Regulation: In striated muscle myofilaments, this compound acts as an "agonist" by increasing submaximal calcium activation of myofilament force and ATPase activity. This effect is more pronounced in cardiac preparations, where 10 μM CDZ reduced the free Ca2+ required for half-maximal activation by approximately 60%. nih.gov

Ion Channel and Receptor Interactions: this compound has been implicated in disrupting the interaction of Calmodulin with various channels and receptors. For instance, it nearly abolished the binding of 125I-calmodulin to InsP3 receptors in the presence of calcium, indicating a blockage of CaM-InsP3 receptor complex formation. pnas.org Furthermore, it acts as an inactivator of Ca2+/CaM, preventing Calmodulin from binding to sites such as those involved in Trp3 channel activation. sdbonline.org

Cell Cycle Regulation: Calmodulin is known to directly stimulate cyclin E/CDK2 activity in a calcium-dependent manner. This compound, along with other CaM antagonists, abolishes this stimulatory effect, highlighting this compound's role in disrupting CaM's influence on cell cycle progression. ahajournals.org

Signal Pathway Modulation: Studies have indicated that this compound can inhibit the de novo synthesis of a 240 kDa calmodulin-binding protein, which is associated with cortisol secretion in bovine adrenocortical cells. This suggests that this compound disrupts the activation of the Ca-calmodulin pathway in this context. nih.gov

The binding affinity of this compound to Calmodulin has been reported with varying values, with one study indicating an apparent equilibrium dissociation KD constant of 3 ± 2 μM, and another specifying a Kd of 3 nM. nih.govmedchemexpress.com These findings underscore this compound's potent interaction with Calmodulin, leading to significant structural and functional alterations that impede its ability to mediate critical cellular signaling events.

Data Tables

Table 1: Inhibition of Calmodulin-Dependent Enzymes by this compound

| Enzyme | IC50 Value (μM) |

| Calmodulin-dependent phosphodiesterase | 0.15 |

| Calmodulin-induced erythrocyte Ca2+-transporting ATPase | 0.35 |

Table 2: this compound-Induced Conformational Changes in Calmodulin

| Observation | Method | Key Finding |

| Conformational Change | X-ray Crystallography, NMR, HDX-MS | Triggers open-to-closed reorientation; stabilization of structural elements; reduction in protein dynamics |

| Binding Affinity | Isothermal Titration Calorimetry (ITC) | Apparent KD: 3 ± 2 μM |

| Binding Affinity | Other studies | Kd: 3 nM |

Table 3: Disruption of Specific Calmodulin-Mediated Protein Interactions by this compound

| Target Protein/Process | Nature of Disruption | Mechanism/Observation |

| Sarcoplasmic Reticulum (SR) Proteins (85, 60, 20 kDa) | Inhibition of phosphorylation | Blocks Ca2+-dependent phosphorylation |

| Striated Muscle Myofilaments | Increased Ca2+ activation | Sensitizes myofilament force and ATPase activity |

| InsP3 Receptors | Abolished CaM binding | Prevents CaM interaction with InsP3 receptors in the presence of Ca2+ |

| Cyclin E/CDK2 | Abolished Ca2+-dependent stimulation | Prevents CaM's direct stimulatory effect on activity |

| 240 kDa Calmodulin-Binding Protein | Inhibition of de novo synthesis | Disrupts Ca-calmodulin pathway activation |

| Trp3 channel | Inactivation of Ca2+/CaM | Prevents CaM from binding to Trp3 |

List of Compounds Mentioned:

this compound (CDZ)

Calmodulin (CaM)

Calmodulin-binding peptides

Compound 48/80

W-7

W-13

W-12

KN-93

Cyclosporin A

InsP3 receptors

Cyclin E/CDK2

Troponin C (TnC)

Sarcoplasmic Reticulum (SR) proteins

Trp3 channel

Broader Biological Targets and Signaling Pathway Modulation by Calmidazolium

Interactions with Calcium Homeostasis Regulators Beyond Calmodulin

Calmidazolium exerts profound effects on the intricate machinery that governs intracellular calcium concentration ([Ca2+]i), impacting several key components apart from calmodulin.

Voltage-gated calcium channels (VGCCs) are fundamental in converting electrical signals at the cell membrane into intracellular calcium transients that trigger a multitude of physiological events. guidetopharmacology.org this compound has been identified as a modulator of these critical channels. Specifically, in cardiac myocytes, this compound chloride is known to block L-type voltage-gated calcium channels. nih.gov This action is significant as L-type (CaV1.2) channels are the predominant type in working cardiac muscle and are instrumental in cardiac contractility. nih.govnih.gov The blockade of these channels by this compound alters the influx of extracellular calcium, contributing to its observed effects on cardiac function. nih.gov

Store-operated calcium entry (SOCE) is a major pathway for Ca2+ influx in non-excitable cells, activated by the depletion of calcium from the endoplasmic reticulum (ER). frontiersin.orgmdpi.com Intriguingly, research has demonstrated that this compound activates a distinct Ca2+ entry pathway that is independent of this store-operated mechanism. nih.govnih.gov In studies using HeLa cells, this compound was found to trigger Ca2+ influx even when store depletion was prevented, indicating a separate mechanism of action. nih.gov

This non-SOCE pathway activated by this compound is insensitive to 2-aminoethoxydiphenyl borate (B1201080) (2-APB), a known inhibitor of SOCE channels. nih.gov The activation of this alternative route is thought to be mediated by this compound's ability to stimulate phospholipase A2, which can lead to the generation of signaling molecules, such as arachidonic acid, that activate non-store-operated channels. nih.gov

Influence on Other Ion Channels and Transport Systems

The pharmacological actions of this compound are not confined to calcium channels. Evidence indicates that it also affects other types of ion channels. In cardiac tissue, this compound chloride has been documented to block voltage-dependent sodium (Na+) and potassium (K+) channel currents in addition to L-type Ca2+ channels. nih.gov This broad-spectrum activity on key ion channels highlights the compound's complex effects on cellular electrophysiology. nih.gov Furthermore, this compound can act as a Ca2+ sensitizer (B1316253) in striated muscle. nih.gov It enhances the Ca2+ sensitivity of the troponin C complex in myofilaments, leading to an increase in force and ATPase activity at submaximal Ca2+ concentrations. nih.gov This demonstrates that the effect of this compound can be highly dependent on the specific calcium-binding protein it interacts with and the cellular context of that interaction. nih.gov

Table 1: Effects of this compound on Various Ion Channels and Calcium Pathways

| Target | Effect of this compound | Cell Type/System |

|---|---|---|

| L-type Voltage-Gated Calcium Channels | Blockade | Cardiac myocytes |

| Voltage-Dependent Sodium (Na+) Channels | Blockade | Cardiac myocytes |

| Voltage-Dependent Potassium (K+) Channels | Blockade | Cardiac myocytes |

| Store-Operated Calcium Entry (SOCE) | Activates a distinct, non-SOCE pathway | HeLa cells |

| Intracellular Ca2+ Stores (ER/SR) | Induces Ca2+ release | Dictyostelium, HeLa cells, Cardiac myocytes |

| Striated Muscle Myofilaments | Sensitizes to Ca2+ activation | Cardiac and skeletal muscle |

Impact on Membrane Dynamics and Intracellular Compartments

This compound exerts significant effects on cellular membranes and the function of intracellular compartments, primarily by disrupting calcium homeostasis and directly interacting with membrane components. nih.govnih.gov These actions are a combination of its well-established role as a calmodulin antagonist and other, non-specific effects on membrane proteins. nih.govdntb.gov.ua

The compound directly impacts the plasma membrane by blocking various ion channels. nih.govnih.gov Research has identified this compound as an inhibitor of L-type calcium channels, as well as voltage-dependent sodium (Na⁺) and potassium (K⁺) channels. nih.govnih.gov This direct channel blockade alters membrane potential and ion fluxes across the cell surface. nih.govmdpi.com For instance, in vascular smooth muscle cells, this compound inhibits Ca²⁺ channel currents in a manner that is independent of CaMKII, suggesting a direct interaction with the channel protein itself. nih.gov

The influence of this compound extends to the membranes of intracellular organelles, profoundly affecting their function.

Mitochondria : this compound induces mitochondrial damage by elevating intracellular calcium levels, which in turn leads to a decrease in the mitochondrial membrane potential. nih.govnih.gov This depolarization is a critical event that can trigger the release of cytochrome c, initiating an intrinsic apoptotic pathway. nih.gov Studies in myometrium cells have shown that this compound treatment results in mitochondrial membrane depolarization and a subsequent increase in cytosolic Ca²⁺ concentration. nih.gov

Sarcoplasmic/Endoplasmic Reticulum : The sarcoplasmic reticulum (SR), a crucial intracellular calcium store, is another target. nih.govmdpi.com this compound can directly modulate the SR Ca²⁺-release channel, altering its gating behavior in a calcium-dependent manner. nih.gov This disrupts the tightly regulated release of calcium required for processes like muscle contraction. nih.govlabxchange.org In other cell types, this compound has been shown to induce Ca²⁺ release from intracellular stores, including the IP3-sensitive store, which is often associated with the endoplasmic reticulum. nih.gov

Other Intracellular Stores : In organisms like Dictyostelium discoideum, this compound's action is not limited to the IP3-sensitive stores; it also targets the acidosome, a distinct acidic calcium storage compartment. nih.gov The emptying of these varied stores by this compound contributes to a rapid and global transient increase in cytosolic calcium, which is further amplified by an influx of extracellular Ca²⁺. nih.gov

| Cellular Component | Observed Effect | Reference |

|---|---|---|

| Plasma Membrane | Blocks L-type Ca²⁺, voltage-dependent Na⁺, and K⁺ channels. | nih.govnih.gov |

| Mitochondria | Causes membrane depolarization and lowers membrane potential. | nih.govnih.gov |

| Mitochondria | Induces release of cytochrome c. | nih.gov |

| Sarcoplasmic Reticulum (SR) | Modifies the gating of Ca²⁺-release channels. | nih.gov |

| Intracellular Ca²⁺ Stores (General) | Induces Ca²⁺ release from IP3-sensitive stores and acidosomes. | nih.gov |

Cellular and Subcellular Processes Modulated by Calmidazolium

Regulation of Cell Proliferation and Cell Cycle Progression

Calmidazolium demonstrates significant inhibitory effects on cell proliferation and the progression of the cell cycle across various cell types. nih.gov The compound's primary mechanism of action is the antagonism of the calcium/calmodulin (Ca2+/CaM) signaling pathway, which is essential for cells to advance through different phases of the cell cycle, particularly the G1 phase and the G1/S transition. nih.govencyclopedia.pub

Research has shown that this compound can inhibit the growth of murine embryonal carcinoma cells, which serve as a model for cancer stem-like cells. nih.gov It also suppresses the proliferation of microglial cells and can reverse the abnormally high proliferation rate observed in lymphoblastoid cell lines derived from patients with Alzheimer's disease. researchgate.netcsic.es This anti-proliferative effect is directly linked to its inhibition of calmodulin, which in turn regulates the expression and activity of key cell cycle proteins like cyclins and cyclin-dependent kinases. csic.es

A notable characteristic of this compound is its selective cytotoxicity toward actively dividing cells over their quiescent counterparts. nih.govaacrjournals.org Studies utilizing both normal and transformed C3H10T1/2 mouse fibroblast cells have demonstrated that this compound is preferentially toxic to cycling cell populations. nih.govaacrjournals.org

This differential effect is starkly illustrated by the kinetics of cell killing; the viability of cycling cells exposed to this compound decreases with a half-life of approximately 45 minutes, whereas for noncycling cells, the half-life is around 10 hours. aacrjournals.org This selective action against proliferating cells has led to suggestions of its potential utility in therapeutic strategies targeting rapidly dividing cancer cells. nih.govaacrjournals.org

| Cell Type | Population | Effect of this compound | Reference |

| C3H10T1/2 Fibroblasts | Cycling | Preferentially cytotoxic, rapid loss of viability (t½ ≈ 45 min) | nih.govaacrjournals.org |

| C3H10T1/2 Fibroblasts | Noncycling | Less sensitive to cytotoxic effects (t½ ≈ 10 hrs) | aacrjournals.org |

This compound is a known inducer of apoptosis, or programmed cell death, in a variety of cell lines. nih.govebi.ac.uk This effect has been documented in human hepatoma cells, breast cancer cells, and murine embryonal carcinoma cells. nih.govnih.govnih.gov The induction of apoptosis in embryonal carcinoma cells was marked by the activation of caspase-3 and an increase in the sub-G1 phase cell population, which is indicative of DNA fragmentation. nih.gov A significant finding is that this apoptotic effect was selective for the carcinoma cells, with no harm observed in normal embryonic stem cells. nih.gov

In human hepatoma (HA59T) cells, this compound concentrations ranging from 1 to 15 µM were sufficient to trigger cell death through apoptosis. nih.gov The process by which this compound initiates apoptosis can be complex and context-dependent. For instance, it has been shown to block ATP-induced apoptosis in certain conditions. rupress.org Interestingly, in some specific experimental models, such as P19 cells expressing the tau protein, this compound can inhibit apoptosis, highlighting that its effects are mediated by specific cellular pathways, in this case, the CaM kinase II pathway. tandfonline.com Furthermore, this compound can modulate other forms of programmed cell death, as seen in its ability to rescue lung cancer cells from erianin-induced ferroptosis. researchgate.net

| Cell Line | Effect | Mechanism/Observation | Reference(s) |

| Murine Embryonal Carcinoma (F9) | Induces apoptosis | Caspase-3 activation, increased sub-G1 population | nih.gov |

| Human Hepatoma (HA59T) | Induces apoptosis | Apoptosis-mediated cell death at 1-15 µM | nih.gov |

| Breast Cancer Cells | Induces apoptosis | Cytotoxic effects leading to apoptosis | nih.gov |

| tau/P19 Cells | Inhibits apoptosis | Blocks CaM kinase II-mediated apoptosis | tandfonline.com |

| Lung Cancer Cells (H460, H1299) | Rescues from ferroptosis | Inhibits erianin-induced ferroptosis | researchgate.net |

Modulation of Cellular Metabolism and Bioenergetics

As a central element in cellular function, calmodulin is deeply involved in regulating cellular metabolism. pasteur.frpasteur.fr By inhibiting calmodulin, this compound interferes with key metabolic and bioenergetic processes. rndsystems.com It is known to inhibit calmodulin-dependent enzymes such as phosphodiesterase and Ca2+-transporting ATPase. rndsystems.comtargetmol.com These enzymes are critical for maintaining cellular energy balance and signaling. numberanalytics.com

Effects on Cellular Architecture and Movement

Calmodulin plays a vital role in orchestrating the dynamics of the cytoskeleton, thereby regulating cell structure and motility. pasteur.frpasteur.fr this compound, by disrupting CaM function, has been shown to inhibit processes such as cell spreading and migration in multiple cell types, including tumor cells. mdpi.com

Its influence extends to the fine control of the actin cytoskeleton. In microglial cells, this compound treatment affects the organization of actin in the cell cortex, thereby influencing the formation of motile structures like lamellipodia, filopodia, and podosomes. researchgate.net Similarly, in the growth cones of developing neurons, this compound can cause the retraction of veil-like structures essential for neurite extension. jneurosci.org However, the effect of this compound on cell motility is not universal and can be dependent on the specific cell type, with some studies reporting a lack of significant inhibition. mdpi.com

Influence on Intercellular Communication and Signaling Networks

Intercellular communication, a cornerstone of multicellular life, relies on intricate signaling networks, many of which are modulated by Ca2+/CaM. pasteur.frpasteur.fr this compound can significantly influence these networks. For example, communication through gap junctions, which allows direct cell-to-cell transfer of signaling molecules, is sensitive to intracellular calcium levels and can thus be affected by this compound. nih.gov

The compound disrupts numerous signaling cascades by preventing the Ca2+-dependent binding of calmodulin to its target proteins. nih.govjneurosci.org This includes signaling pathways mediated by nitric oxide (NO), where CaM is a required cofactor for NO synthase enzymes. journalmeddbu.com Furthermore, this compound's effects have been observed at the synapse, where it acts presynaptically to influence communication between neurons. nih.gov It can also interfere with the complex temporal patterns of periodic signaling that many cells use to communicate, a process often dependent on Ca2+-regulated receptor sensitivity. nih.gov

Regulation of Gene Expression and Nuclear Transport Mechanisms (e.g., Sox factors)

This compound exerts profound control over gene expression, primarily by interfering with the nuclear transport of key transcription factors. nih.gov A prime example is its effect on the SOX (SRY-related HMG-box) family of proteins, which are critical for numerous developmental processes. nih.gov

Calmodulin is an essential component of the nuclear import machinery for several SOX factors, including SOX9, SRY, and SOX2. nih.govuni.luportlandpress.com this compound effectively blocks this CaM-dependent nuclear import. uni.luoup.com By preventing these transcription factors from entering the nucleus, this compound inhibits their ability to regulate target genes. researchgate.net This has been demonstrated in murine embryonal carcinoma cells, where this compound treatment led to the downregulation of stemness-related genes such as c-Myc, Nanog, and Sox factors. nih.gov Similarly, in the murine testis, this compound's inhibition of Sox factor nuclear transport results in decreased expression of the Catsper1 gene, which is vital for sperm motility and fertility. researchgate.net

| Factor/Process | Effect of this compound | Cellular Context | Reference(s) |

| Gene Expression | Downregulates stemness genes (c-Myc, Nanog, SOXB1) | Murine Embryonal Carcinoma Cells | nih.gov |

| Gene Expression | Downregulates Catsper1 gene | Murine Testis | researchgate.net |

| Nuclear Transport | Inhibits nuclear import of SOX9, SRY, SOX2, SOX10 | Various (in vitro, transfected cells) | nih.govuni.luportlandpress.comoup.com |

Investigations of Calmidazolium in Preclinical Research Models

In Vitro Cellular System Studies

The majority of research on Calmidazolium has utilized in vitro cell culture systems. These models allow for controlled investigation of the compound's effects at the cellular and molecular level.

Studies in Immune Cell Lines (e.g., HL-60 cells)

The human promyelocytic leukemia cell line, HL-60, has been a key model for understanding this compound's impact on immune-type cells. Research shows that this compound induces a significant, concentration-dependent increase in intracellular calcium levels in HL-60 cells. nih.gov This elevation is a result of two distinct processes: an initial release of calcium from intracellular stores sensitive to inositol (B14025) trisphosphate (IP₃) and a subsequent, larger influx of extracellular calcium. nih.gov The influx appears to occur partially through store-operated calcium (SOC) channels but predominantly through an alternative, undefined cationic channel. nih.gov Interestingly, this effect on calcium levels seems to be independent of its well-established role as a calmodulin inhibitor. rndsystems.comtocris.com Further studies have shown that this compound can block the activation of tissue factor procoagulant activity on the surface of HL-60 cells, a process that is dependent on calmodulin. nih.gov

Table 1: Effects of this compound on HL-60 Cells

| Finding | Mechanism | Reference |

|---|---|---|

| Induces a large increase in intracellular calcium. | Comprises Ca2+ release from IP₃-sensitive stores followed by a large Ca2+ influx. | nih.gov |

| Calcium influx is only partially inhibited by SOC channel blockers. | Suggests activation of a distinct, undefined cationic channel. | nih.gov |

| Effect on intracellular calcium is independent of calmodulin inhibition. | The primary mechanism for Ca2+ elevation is not through its action as a calmodulin antagonist. | rndsystems.comtocris.com |

Research in Epithelial Cell Models (e.g., HeLa, MDCK cells)

In epithelial cell models such as the human cervical cancer line, HeLa, and the Madin-Darby Canine Kidney (MDCK) cell line, this compound has been shown to activate a calcium entry pathway that is distinct from the classical store-operated calcium entry (SOCE). researchgate.net In HeLa cells, this this compound-activated pathway allows the entry of cations like manganese (Mn²⁺) and strontium (Sr²⁺), the latter of which is not readily conducted by the SOCE pathway. researchgate.net This effect occurs independently of calmodulin inhibition. researchgate.net

In MDCK cells, this compound induces a concentration-dependent rise in cytosolic calcium concentrations by triggering both the influx of external calcium and the release of calcium from internal stores. nih.gov The internal release mechanism is dependent on the activity of phospholipase C and phospholipase A2. nih.gov It has also been observed that this compound can inhibit transcellular calcium flux in MDCK cell monolayers, a function partially mediated by plasma membrane Ca²⁺-ATPases (PMCAs) which are dependent on calmodulin for activation. physiology.org

Table 2: Effects of this compound on Epithelial Cells

| Cell Line | Finding | Mechanism | Reference |

|---|---|---|---|

| HeLa | Activates a non-store-operated calcium entry pathway. | Pathway is permeable to Mn²⁺ and Sr²⁺ and is independent of calmodulin inhibition. | researchgate.net |

| MDCK | Increases cytosolic calcium concentration. | Involves both Ca²⁺ influx and release from internal stores dependent on phospholipase C and A2. | nih.gov |

Analyses in Hormone-Producing Cell Lines (e.g., RINm5F, H295R cells)

Studies using the rat insulinoma cell line, RINm5F, revealed that this compound inhibits the influx of Ca²⁺ through voltage-gated calcium channels, which in turn attenuates potassium chloride (KCl)- and ATP-stimulated insulin (B600854) release. nih.gov This inhibitory mechanism may involve both a direct interaction with the calcium channel and an effect on Ca²⁺-calmodulin-dependent protein kinases. nih.gov Notably, this compound did not affect the phospholipase C system or the uptake of calcium into intracellular pools in these cells. nih.gov

In the human adrenocortical carcinoma cell line, NCI-H295R, which is a model for studying steroidogenesis, this compound has been used to probe calcium-dependent signaling pathways. researchgate.netcytion.comatcc.org Treatment with this compound was shown to block the stimulation of aldosterone (B195564) synthase (CYP11B2) gene expression that is typically induced by angiotensin II and potassium. nih.govoup.com This finding suggests that calmodulin-dependent pathways are crucial for regulating the adrenal capacity to produce aldosterone. nih.govoup.com

Table 3: Effects of this compound on Hormone-Producing Cells

| Cell Line | Finding | Mechanism | Reference |

|---|---|---|---|

| RINm5F | Inhibits voltage-gated Ca²⁺ channel influx. | Attenuates KCl- and ATP-stimulated insulin release. | nih.gov |

Investigations in Cancer Cell Lines (e.g., HA59T hepatoma, osteosarcoma, C3H10T½)

This compound's effects have been extensively studied in various cancer cell lines, revealing impacts on calcium signaling and cell viability. In the human HA59T hepatoma cell line, this compound induces a rise in cytosolic free calcium by causing calcium release from the endoplasmic reticulum and promoting calcium influx through a protein kinase C-regulated pathway. nih.gov This process is independent of phospholipase C and ultimately leads to apoptosis-mediated cell death. nih.gov

In human MG63 osteosarcoma cells, this compound similarly increases intracellular calcium by stimulating both extracellular calcium influx and release from the endoplasmic reticulum, again in a manner independent of phospholipase C. nih.gov This calcium-modulating activity is associated with a concentration-dependent inhibition of cell proliferation. nih.govmdpi.com

Research on the C3H10T½ mouse embryo fibroblast cell line, a model used for studying neoplastic transformation, demonstrated that this compound is preferentially cytotoxic to actively cycling cells compared to noncycling cells. nih.govresearchgate.net This differential cytotoxicity suggests a potential basis for its effects in cancer research. nih.gov

Table 4: Effects of this compound on Cancer Cell Lines

| Cell Line | Finding | Mechanism | Reference |

|---|---|---|---|

| HA59T Hepatoma | Induces apoptosis-mediated cell death. | Causes Ca²⁺ release from the endoplasmic reticulum and influx via a protein kinase C-regulated pathway. | nih.gov |

| MG63 Osteosarcoma | Inhibits cell proliferation. | Increases intracellular Ca²⁺ by stimulating influx and release from the endoplasmic reticulum. | nih.gov |

Studies in Non-Mammalian Eukaryotic Cells (e.g., Dictyostelium discoideum amoebae)

Investigations in the soil amoeba Dictyostelium discoideum have shown that this compound induces a rapid and transient increase in cytosolic Ca²⁺ concentration. portlandpress.com This is achieved by triggering both the release of calcium from intracellular stores and the influx of extracellular calcium. portlandpress.com In this organism, this compound is thought to inhibit calcineurin, which may be responsible for terminating Ca²⁺ release. nih.gov The cellular calcium level in Dictyostelium has been correlated with the cell cycle, peaking during the S phase, and can affect the transcript levels of cell cycle genes like cyclin B. oup.com

Table 5: Effects of this compound on Dictyostelium discoideum | Finding | Mechanism | Reference | | --- | --- | --- | --- | | Induces transient elevation of cytosolic Ca²⁺. | Causes Ca²⁺ release from intracellular stores and influx of extracellular Ca²⁺. | portlandpress.com | | Ca²⁺ release may be linked to calcineurin inhibition. | Calcineurin is proposed to terminate Ca²⁺-release from stores. | nih.gov | | Responses are reduced in cells lacking P2X receptors. | Suggests dP2X receptors play a role in this compound-mediated intracellular calcium signaling. | le.ac.uk |

Non-Human In Vivo Model Applications

While in vitro studies form the bulk of the research, this compound has also been tested in non-human in vivo models to validate its effects in a whole-organism context. In lightly anesthetized rats, microiontophoretic application of this compound to spinal dorsal horn neurons was shown to block heat-induced pain signals. plos.org This finding was consistent with in vitro results showing that this compound inhibits the TRPV1 channel, a key receptor in pain sensation. plos.org These studies highlight the potential for translating findings from cell-based assays to more complex physiological systems, although the success rate of translating animal model results to clinical applications remains a significant challenge in pharmacology. wellbeingintlstudiesrepository.org

Reproductive Biology Studies (e.g., Murine Testis and Sperm Function)

This compound has been instrumental in studying the intricate processes of male reproduction, particularly in the context of murine models. Research has focused on its effects on the testis and sperm function, highlighting the critical role of calmodulin in fertility.

Studies have shown that this compound can down-regulate the expression of Catsper1, a vital component of the cation channel of sperm (CatSper). nih.govmdpi.com The CatSper channel is exclusively located in the flagella of sperm cells and is essential for sperm hyperactivation, a vigorous motility pattern required for fertilization. nih.govmdpi.com The expression of Catsper1 is dependent on Sox transcription factors, which in turn require calmodulin for their transport into the nucleus. nih.govmdpi.com By inhibiting calmodulin, this compound disrupts the nuclear import of these transcription factors, leading to reduced Catsper1 expression. nih.govmdpi.com This ultimately impairs the formation of the CatSper channel, resulting in diminished sperm motility and fertility. nih.gov

In one study, treatment of male mice with this compound led to a significant decrease in the number of litters produced, demonstrating a direct impact on reproductive capacity. mdpi.com Furthermore, in vitro studies have shown that this compound inhibits protein tyrosine phosphorylation of several sperm components, which is a key event in sperm capacitation—the final maturation step that enables a sperm to fertilize an egg. biologists.com this compound was also found to reduce the percentage of motile and hyperactivated sperm. oup.com

| Effect of this compound on Murine Reproductive Parameters | Observation | Reference |

| Catsper1 Gene Expression | Decreased expression in the testis after treatment. | nih.govresearchgate.net |

| Sperm Motility | Significantly reduced. | oup.comnih.gov |

| Sperm Hyperactivation | Significantly reduced. | oup.com |

| Sperm-Oocyte Fusion | Suppressed. | nih.gov |

| Fertility | Reduced number of litters in treated male mice. | mdpi.com |

Cardiovascular System Research (e.g., Canine Coronary Artery Physiology)

In the field of cardiovascular research, this compound has been utilized to investigate the regulation of vascular tone and blood flow, particularly in the canine coronary artery. These studies have shed light on the role of calmodulin in endothelium-dependent relaxation.

Research has demonstrated that this compound inhibits endothelium-dependent relaxations that are resistant to nitro-L-arginine, a nitric oxide (NO) synthase inhibitor. nih.gov This suggests that calmodulin is involved in the pathway of an endothelium-derived hyperpolarizing factor (EDHF), which is another mechanism for vasodilation alongside NO. nih.gov this compound was found to inhibit the hyperpolarization of vascular smooth muscle cells induced by agents like bradykinin, further supporting the involvement of calmodulin in the EDHF pathway. hku.hk Interestingly, this compound did not affect the relaxations caused by an exogenous NO donor, indicating its specificity for the endothelium-dependent pathway. nih.gov

Furthermore, in the presence of inhibitors for both NO synthase and cyclooxygenase, this compound was able to abolish the endothelium-dependent relaxation elicited by poly-L-arginine, suggesting that a calmodulin-dependent pathway is crucial for this response. tandfonline.com These findings collectively point to a significant role for calmodulin in modulating coronary artery physiology, a process that can be effectively probed using this compound.

| Effect of this compound on Canine Coronary Artery | Finding | Reference |

| Endothelium-Dependent Relaxation | Inhibits relaxations resistant to nitro-L-arginine. | nih.gov |

| Endothelium-Dependent Hyperpolarization | Inhibits hyperpolarization induced by bradykinin. | hku.hk |

| Poly-L-Arginine Induced Relaxation | Abolishes relaxation in the presence of other inhibitors. | tandfonline.com |

| Response to NO Donor | No effect on relaxation. | nih.gov |

Neurobiological System Investigations (e.g., Crayfish Muscle Neuromodulation)

The crayfish neuromuscular junction has served as a valuable model system for studying the fundamental principles of synaptic transmission and neuromodulation. This compound has been employed in this system to explore the role of calmodulin in regulating ion currents and synaptic plasticity.

Studies have focused on a neuromodulator-activated inward current (IMI), which is crucial for the generation of oscillatory activity in neuronal networks. eneuro.orgeneuro.org Research has shown that the voltage dependence of IMI is regulated by intracellular calmodulin. eneuro.org The application of this compound was found to reduce the voltage dependence of IMI, providing evidence for the hypothesis that activated calmodulin is a key mediator in this process. eneuro.orgeneuro.org

This compound showed no toxic effects on the crayfish muscle cells and was observed to alter the slope of the IMI in a dose-dependent manner. eneuro.org These findings suggest that calmodulin is necessary for the proper voltage-dependent functioning of this important neuromodulatory current. eneuro.org The use of this compound has thus been critical in dissecting the intracellular signaling pathways that govern neuronal excitability and network function in this invertebrate model. eneuro.orgeneuro.org

| Effect of this compound on Crayfish Neuromuscular System | Result | Reference |

| Neuromodulator-Activated Inward Current (IMI) Voltage Dependence | Reduced. | eneuro.orgeneuro.org |

| IMI Slope | Significantly altered in a dose-dependent manner. | eneuro.org |

| Cell Viability | No toxic effects observed. | eneuro.org |

Infectious Disease Models (e.g., Aeromonas hydrophila-infected macrophages)

This compound has been utilized in infectious disease research to understand the host-pathogen interactions at the cellular level. Specifically, its effects have been studied in macrophages infected with Aeromonas hydrophila, a bacterium that can cause disease in fish. nih.govnih.gov

Infections with A. hydrophila have been shown to induce apoptosis (programmed cell death) in head kidney macrophages of fish. nih.govnih.gov Research has revealed that this process involves a calcium-dependent pathway where calmodulin plays a pro-apoptotic role. nih.govnih.gov Upon infection, there is a significant increase in intracellular calmodulin levels. nih.gov The use of this compound, a calmodulin inhibitor, demonstrated that calmodulin is crucial for initiating the downstream expression of CaMKIIg (calmodulin-dependent protein kinase II gamma), another key player in the apoptotic cascade. nih.govnih.gov

Inhibition of calmodulin with this compound was shown to decrease the levels of CaMKIIg and subsequently inhibit the apoptosis of infected macrophages. nih.gov This indicates that the calmodulin-CaMKIIg signaling pathway is critical for the pathogenicity of A. hydrophila. nih.govnih.gov These studies highlight the potential of targeting calmodulin-dependent pathways as a therapeutic strategy against certain bacterial infections.

| Effect of this compound on Aeromonas hydrophila-infected Macrophages | Outcome | Reference |

| Calmodulin (CaM) Levels | This compound acts as a CaM inhibitor. | nih.gov |

| CaMKIIg Levels | Inhibited in the presence of this compound. | nih.gov |

| Macrophage Apoptosis | Demonstrated to be pro-apoptotic, which is inhibited by this compound. | nih.govnih.gov |

Advanced Methodologies for Calmidazolium Research

Structural Biology Techniques

Integrative structural biology approaches have been instrumental in elucidating the molecular details of calmidazolium's interaction with its primary target, calmodulin (CaM). nih.govnih.gov These techniques provide a comprehensive understanding of the structural and dynamic changes that occur upon binding, offering insights into the mechanism of inhibition. nih.govnih.gov

X-ray Crystallography for Complex Structure Determination

X-ray crystallography has been pivotal in determining the three-dimensional structure of the this compound-calmodulin (CaM) complex at atomic resolution. pasteur.frrcsb.org This technique has revealed that the binding of a single this compound molecule is sufficient to induce a significant conformational change in CaM. nih.govpasteur.fr

Researchers have successfully crystallized and solved the structure of the holo-CaM (calcium-loaded CaM) in complex with this compound. nih.govrcsb.org The resulting crystal structures show that this compound binding promotes an "open-to-closed" conformational shift in CaM, where the two lobes of the protein wrap around the inhibitor molecule. nih.govnih.gov This induced compact and rigid conformation is thought to render CaM unable to interact with its physiological targets, thus explaining its inhibition. pasteur.fr

Specifically, two crystal forms of the holo-CaM:this compound complex have been reported, with one structure (PDB ID: 7PU9) determined at a resolution of 2.28 Å. rcsb.org In this structure, the this compound molecule is primarily in contact with the N-terminal lobe of CaM, yet it stabilizes a compact globular structure involving both lobes. nih.gov The interactions are predominantly hydrophobic. researchgate.net The crystal structure is in excellent agreement with solution-state data, suggesting that the observed conformation is relevant in a physiological context. nih.gov

Table 1: Crystallographic Data for Calmodulin-Calmidazolium Complex

| Parameter | Value |

| PDB ID | 7PU9 rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.28 Å rcsb.org |

| R-Value Work | 0.234 rcsb.org |

| R-Value Free | 0.266 rcsb.org |

Small-Angle X-ray Scattering (SAXS) for Solution Conformation

SAXS experiments have demonstrated a dramatic conformational change in holo-CaM upon this compound binding. nih.gov In its unbound, calcium-loaded state, holo-CaM adopts a flexible and extended, bi-lobed "dumbbell" shape. nih.govresearchgate.net However, the addition of this compound induces a significant compaction of the protein, resulting in a more globular shape. nih.govresearchgate.net

This structural transition is quantified by a significant reduction in the radius of gyration (R_g) and the maximum interatomic distance (D_max) of the complex. nih.gov For instance, the R_g of holo-CaM decreases from approximately 22.4 Å to 16.8 Å upon binding to this compound, while the D_max is reduced from 72 Å to 52 Å. nih.gov These findings from SAXS analysis corroborate the "open-to-closed" conformational change observed in the crystal structures and highlight the reduction in flexibility of CaM when bound to the inhibitor. nih.govresearchgate.net The SAXS data, combined with crystallographic information, confirms that a single this compound molecule is sufficient to induce this compact state. nih.govpasteur.fr

Table 2: SAXS Parameters for Holo-Calmodulin Before and After this compound Binding

| State | Radius of Gyration (R_g) | Maximum Interatomic Distance (D_max) | Conformation |

| Holo-CaM (unbound) | 22.4 Å nih.gov | 72 Å nih.gov | Extended, bi-lobed nih.gov |

| Holo-CaM:this compound | 16.8 Å nih.gov | 52 Å nih.gov | Compact, globular nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the dynamics and structural perturbations of calmodulin upon interaction with this compound. pasteur.frnih.gov This technique allows for the residue-specific analysis of protein-ligand interactions in solution. nih.gov

¹H NMR studies have shown that the binding of this compound to calmodulin is a slow-exchange process, indicating a tight interaction. nih.gov The binding perturbs a significant number of amino acid residues in both the N- and C-terminal domains of calmodulin, suggesting a widespread conformational change. nih.gov By analyzing chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra, researchers have mapped the residues most affected by this compound binding. researchgate.net These perturbed residues are located in regions that form the binding pocket for the inhibitor. researchgate.netnih.gov

NMR studies have identified specific hydrophobic residues in both domains of calmodulin that are in close contact with this compound. nih.gov For the N-terminal domain, these include Ala-15, Leu-18, Phe-19, Val-35, Met-36, Leu-39, Met-51, Met-71, Met-72, and Met-76. nih.gov In the C-terminal domain, affected residues include Ala-88, Val-91, Phe-92, Val-108, Met-109, Leu-112, Phe-141, and Met-145. nih.gov Furthermore, NMR relaxation experiments have confirmed that the binding of this compound significantly reduces the dynamics of calmodulin, leading to a more rigid and stabilized structure. pasteur.frnih.gov

Biophysical and Biochemical Assays

A variety of biophysical and biochemical assays have been utilized to characterize the interaction between this compound and calmodulin, providing quantitative data on binding thermodynamics and protein dynamics. nih.govpasteur.fr

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edutainstruments.com ITC experiments have been crucial in quantifying the interaction between this compound and calmodulin. pasteur.frresearchgate.net

ITC studies have confirmed that this compound binds to calcium-loaded calmodulin (holo-CaM) with a stoichiometry of approximately 1:1, meaning one molecule of this compound binds to one molecule of CaM. pasteur.frresearchgate.net This finding is significant as it demonstrates that a single inhibitor molecule is sufficient to inhibit the protein's function. pasteur.fr The binding affinity is characterized by an equilibrium dissociation constant (K_d) in the low micromolar range, indicating a relatively strong interaction. researchgate.net One study reported an apparent K_d of 3 ± 2 μM. researchgate.net The direct measurement of the heat change upon binding allows for a full thermodynamic profile of the interaction to be determined, which is essential for understanding the driving forces of the binding event. nih.gov

Table 3: Thermodynamic Parameters of this compound Binding to Holo-Calmodulin from ITC

| Parameter | Value |

| Stoichiometry (n) | ~1.2 researchgate.net |

| Dissociation Constant (K_d) | 3 ± 2 μM researchgate.net |

Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Protein Dynamics

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable tool for studying protein dynamics, conformation, and protein-ligand interactions. nih.govthermofisher.com This method measures the rate at which backbone amide hydrogens exchange with deuterium in a deuterated solvent. waters.com The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing information about the protein's local structural stability. thermofisher.comlcms.cz

HDX-MS has been used to investigate the effect of this compound binding on the dynamics of calmodulin. nih.govpasteur.fr These studies have revealed that the binding of this compound leads to a significant reduction in the rate of hydrogen-deuterium exchange throughout large portions of the calmodulin molecule. nih.gov This indicates a global stabilization and rigidification of the protein structure upon inhibitor binding. nih.govpasteur.fr The regions with the most pronounced reduction in exchange rates correspond to the areas that are involved in binding this compound and in the conformational changes that lead to the compact, inhibited state of calmodulin. nih.gov The HDX-MS results are consistent with the structural data from X-ray crystallography and SAXS, as well as the dynamic information from NMR, all pointing towards a this compound-induced stabilization of a closed and inactive conformation of calmodulin. nih.gov

Fluorescence Spectroscopy and Live-Cell Imaging for Calcium Dynamics

Fluorescence spectroscopy and live-cell imaging are powerful tools for visualizing and quantifying the dynamic changes in intracellular calcium (Ca²⁺) concentrations. frontiersin.orgibidi.com These techniques often employ fluorescent Ca²⁺ indicators, such as Fura-2 or genetically encoded sensors like GCaMP, which exhibit changes in their fluorescent properties upon binding to Ca²⁺. frontiersin.orgevidentscientific.combiorxiv.org

In the context of this compound research, these methods have been instrumental in elucidating its effects on Ca²⁺ homeostasis. For instance, studies have utilized live-cell Ca²⁺ imaging to demonstrate that this compound can induce an elevation of intracellular Ca²⁺ in various cell types, including HeLa cells and cells from the parasite Plasmodium falciparum. researchgate.netresearchgate.net Research on HeLa cells revealed that this compound activates a calcium entry pathway distinct from store-operated calcium influx. researchgate.net This was observed by monitoring the quenching of Fura-2 fluorescence as manganese ions (Mn²⁺), a surrogate for Ca²⁺, entered the cells. researchgate.net this compound was shown to significantly increase the rate of Mn²⁺ entry. researchgate.net

Furthermore, fluorescence-based assays have been used to study the direct interaction of this compound with its primary target, calmodulin (CaM). nih.gov By using fluorescently labeled troponin C (TnC), a protein with structural similarities to CaM, researchers have observed that this compound can modulate the Ca²⁺-dependent fluorescence changes of both cardiac and skeletal TnC. nih.gov This indicates that fluorescence spectroscopy can provide insights into how this compound affects the conformation and Ca²⁺-binding properties of target proteins. nih.gov

The use of genetically encoded calcium indicators like "cameleons" allows for the monitoring of Ca²⁺ dynamics in specific cellular compartments in a non-invasive manner. evidentscientific.com These sensors consist of a fusion of two fluorescent proteins with calmodulin and a calmodulin-binding peptide. evidentscientific.com Changes in intracellular Ca²⁺ levels lead to a conformational change in the sensor, resulting in fluorescence resonance energy transfer (FRET), which can be quantified to determine Ca²⁺ concentrations. evidentscientific.com While not yet specifically reported for this compound in the provided context, this technology holds significant potential for future research into the precise spatiotemporal effects of this compound on calcium signaling.

| Technique | Cell Type/System | Key Finding | Reference |

|---|---|---|---|

| Live-Cell Ca²⁺ Imaging (Fura-2) | HeLa Cells | This compound activates a calcium entry pathway distinct from store-operated calcium influx. | researchgate.net |

| Live-Cell Ca²⁺ Imaging | Plasmodium falciparum | This compound induces high calcium fluctuations in the parasite. | researchgate.net |

| Fluorescence Spectroscopy (Labeled TnC) | Striated Muscle Myofilaments | This compound modulates Ca²⁺-dependent fluorescence changes in cardiac and skeletal troponin C. | nih.gov |

Bioluminescence Resonance Energy Transfer (BRET) for Protein-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study protein-protein interactions in living cells. mdpi.comnih.gov The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a luciferase, to a fluorescent acceptor protein. promega.comberthold.com This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), making it an excellent method for monitoring the formation or disruption of protein complexes. promega.comberthold.com

In the study of this compound, BRET has been employed to investigate its impact on the interaction between calmodulin (CaM) and its various binding partners. For example, BRET assays have been used to monitor the interaction between CaM and proteins like Rab3D and the 5-HT1A receptor-associated protein, NHE-1. dntb.gov.uaresearchgate.net In these studies, an increase or decrease in the BRET signal upon this compound treatment provides direct evidence of the compound's ability to modulate these specific protein-protein interactions. dntb.gov.uaresearchgate.net

One notable application of BRET is in the development of cellular target engagement assays. researchgate.net Researchers have designed BRET-based systems to confirm the on-target activity of CaM inhibitors like this compound. researchgate.net For instance, a BRET reporter system using Rluc8-K-RasG12V and GFP2-CaM has been developed to screen for compounds that disrupt the K-Ras/CaM interaction. researchgate.net this compound was shown to effectively inhibit this interaction in the BRET assay. researchgate.net

Furthermore, BRET has been instrumental in demonstrating the direct interaction between CaM and membrane proteins like connexin45 in live cells, a feat that is often challenging with other methods. nih.gov While this particular study did not focus on this compound, it highlights the potential of BRET to investigate the effects of this compound on CaM's interactions with a wide array of target proteins under physiological conditions. nih.gov

| Interacting Proteins | Key Finding | Reference |

|---|---|---|

| Calmodulin and Rab3D | This compound chloride inhibits the interaction between calmodulin and Rab3D. | dntb.gov.ua |

| Rluc8-K-RasG12V and GFP2-CaM | This compound inhibits the K-Ras/CaM interaction in a cellular BRET assay. | researchgate.net |

| NHE-1 and Calmodulin | Agonist-induced increase in BRET signal between NHE-1 and CaM is attenuated by a Jak2 inhibitor, suggesting a complex signaling pathway. | researchgate.net |

Molecular Biology and Genetic Approaches

Gene expression analysis techniques, such as reverse transcription-polymerase chain reaction (RT-PCR) and immunofluorescence, are crucial for understanding how this compound affects cellular function at the level of gene and protein expression. nih.gov RT-PCR allows for the quantification of mRNA levels, providing insights into changes in gene transcription, while immunofluorescence enables the visualization and localization of specific proteins within cells. mdpi.comabcam.co.jp

A significant finding from studies using these methods is the effect of this compound on the expression of Catsper1, a gene encoding a subunit of a sperm-specific calcium channel essential for fertility. mdpi.comresearchgate.net RT-PCR analysis of mouse testis treated with this compound showed a decrease in Catsper1 mRNA expression. mdpi.comresearchgate.net This was complemented by immunofluorescence studies which demonstrated a reduced expression of the CATSPER1 protein in testicular tissue following this compound treatment. mdpi.comresearchgate.net These results suggest that this compound can regulate sperm function not only by directly inhibiting calmodulin but also by modulating the expression of key genes involved in sperm motility. mdpi.com

Immunofluorescence has also been used to observe changes in the expression and localization of other proteins in response to this compound. For example, in HeLa cells, treatment with this compound has been shown to increase the expression of LC3B (LC3-II), a marker for autophagy, in a concentration-dependent manner. abcam.co.jp

| Gene/Protein | Methodology | Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|---|---|

| Catsper1 | RT-PCR | Mouse Testis | Decreased mRNA expression | mdpi.comresearchgate.net |

| CATSPER1 | Immunofluorescence | Mouse Testis | Reduced protein expression | mdpi.comresearchgate.net |

| LC3B (LC3-II) | Immunofluorescence | HeLa Cells | Increased protein expression | abcam.co.jp |

Targeted gene modulation techniques, particularly those involving small interfering RNA (siRNA), provide a powerful means to dissect the specific roles of individual genes in the cellular response to this compound. By selectively silencing the expression of a target gene, researchers can determine if that gene is necessary for the observed effects of the compound.

In the context of this compound research, siRNA approaches have been used to confirm the involvement of calmodulin (CaM) in specific cellular processes. For instance, in a study on Aeromonas hydrophila-induced apoptosis in head kidney macrophages, CaM-specific siRNA was used to demonstrate that CaM is pro-apoptotic. plos.org The use of this compound in parallel with siRNA-mediated knockdown of CaM helps to validate that the observed effects of the drug are indeed mediated through its intended target. plos.org

Furthermore, siRNA can be used to investigate downstream signaling pathways. In the same study, siRNA targeting CaMKIIg, a downstream effector of CaM, was used to show that the CaM-CaMKIIg signaling axis is critical for apoptosis. plos.org This approach allows for the precise mapping of the molecular pathways affected by this compound's inhibition of CaM. While direct applications of siRNA to study resistance or compensatory mechanisms to this compound are not detailed in the provided search results, this methodology is well-suited for such investigations.

Electrophysiological Recordings (e.g., Whole-Cell Patch Clamp)

Electrophysiological recording techniques, with the whole-cell patch clamp method being a prominent example, are indispensable for studying the effects of this compound on ion channels and the electrical properties of cells. protocols.iomoleculardevices.comaxolbio.comualberta.cawikipedia.orgresearchgate.net This technique allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage, providing detailed information about ion channel activity. moleculardevices.comualberta.ca

Studies using whole-cell patch clamp have revealed that this compound can modulate the activity of various ion channels. For example, in rabbit portal vein myocytes, this compound was shown to have a dual effect on store-operated channels (SOCs), initially causing a transient activation followed by a marked inhibition of their activity. nih.gov In insect neurosecretory cells, this compound has been found to decrease nicotine-induced currents, suggesting an effect on nicotinic acetylcholine (B1216132) receptors or downstream signaling pathways. researchgate.net

Furthermore, electrophysiological recordings have been used to investigate the role of Ca²⁺-calmodulin in regulating ion channels, with this compound serving as a key pharmacological tool. In vomeronasal sensory neurons, this compound was used to demonstrate that Ca²⁺-calmodulin feedback inhibits pheromone-sensitive ion channels, a crucial mechanism for sensory adaptation. jneurosci.org The application of this compound helped to confirm that the inhibition of these channels was indeed mediated by calmodulin. jneurosci.org

| Ion Channel/Current | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Store-Operated Channels (SOCs) | Rabbit Portal Vein Myocytes | Dual effect: transient activation followed by marked inhibition. | nih.gov |

| Nicotine-Induced Currents | Insect Neurosecretory Cells | Decreased current amplitude. | researchgate.net |

| Pheromone-Sensitive Ion Channels | Vomeronasal Sensory Neurons | Inhibition of channels, supporting the role of CaM in sensory adaptation. | jneurosci.org |

Computational and In Silico Approaches

Computational and in silico methods, such as molecular modeling and docking simulations, have become increasingly important in understanding the molecular basis of this compound's interaction with its targets. rsc.orgnih.gov These approaches allow researchers to predict and analyze the binding of small molecules to proteins at an atomic level, providing insights that can guide further experimental work. diva-portal.orgthescipub.com

Molecular modeling studies have been used to investigate the binding of this compound to calmodulin (CaM). diva-portal.orgresearchgate.netnih.gov These studies have revealed that this compound, a hydrophobic molecule with a net positive charge, binds to hydrophobic pockets on Ca²⁺/CaM, thereby preventing the binding and activation of CaM's target proteins. nih.gov Computational models have also been developed to explain the transient increase in cytosolic free Ca²⁺ concentration observed in Dictyostelium cells upon application of this compound. rsc.orgnih.gov These models suggest that the dynamic interactions between calcium, IP₃, and G protein-dependent modules are key to this response. rsc.orgnih.gov

Integrative structural biology approaches, combining techniques like X-ray crystallography, small-angle X-ray scattering (SAXS), and nuclear magnetic resonance (NMR) with computational modeling, have provided a detailed molecular characterization of the CaM:this compound complex. nih.govresearchgate.net These studies have shown that the binding of a single this compound molecule induces a significant conformational change in CaM, causing it to shift from an open to a closed state. nih.govresearchgate.net This structural change is associated with a stabilization of the protein and a reduction in its dynamics, which ultimately leads to its inhibition. nih.govresearchgate.net

More advanced computational techniques like Markov state modeling, which can analyze long-timescale molecular dynamics, have been used to study the binding of other antagonists to CaM and could be applied to further understand the heterogeneous binding mechanisms of this compound. nih.govplos.org

Molecular Docking and Simulation for Ligand-Protein Interactions

Molecular docking and computer simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to its protein target, Calmodulin (CaM). These methodologies provide detailed, atom-level insights into the interaction, complementing experimental data and guiding the rational design of more selective CaM antagonists. nih.govresearchgate.net

Research employing these techniques has revealed the precise mechanism by which this compound inhibits Calmodulin. Upon binding, this compound induces a major conformational change in CaM, forcing it to transition from a flexible, extended "open" state to a rigid, compact "closed" conformation. pasteur.fr This structural rearrangement is significant because it mimics the conformational changes that normally occur when CaM binds to its natural target enzymes. nih.govresearchgate.net By locking CaM in this closed state, this compound effectively prevents it from interacting with its physiological partners, thereby inhibiting its function. pasteur.fr

Molecular modeling has successfully identified the specific amino acid residues within Calmodulin that form the binding pocket for this compound. nih.gov The interactions are predominantly hydrophobic in nature. nih.gov In one docking study using Autodock 4.2, this compound demonstrated a higher binding affinity for the Calmodulin ortholog from Plasmodium falciparum (the parasite that causes malaria) compared to human Calmodulin, highlighting the potential for developing species-specific inhibitors. diva-portal.org

The table below, derived from molecular modeling studies, lists the key Calmodulin residues that make contact with this compound, providing a blueprint of its binding sites. nih.gov

Table 1: Calmodulin Residues Interacting with this compound

| Domain | Interacting Amino Acid Residues |

| N-Terminal Domain | Ala-15, Leu-18, Phe-19, Val-35, Met-36, Leu-39, Met-51, Met-71, Met-72, Met-76 |

| C-Terminal Domain | Ala-88, Val-91, Phe-92, Val-108, Met-109, Leu-112, Phe-141, Met-145 |

Bioinformatic Analysis of Calmodulin Orthologs and Binding Motifs

Bioinformatics provides the tools to compare Calmodulin across different species and to identify the specific protein sequences it recognizes, offering a broader context for this compound research. Calmodulin is a remarkably conserved protein throughout all eukaryotic life, playing a central role as a primary sensor for intracellular calcium signaling. nih.gov This high degree of conservation means that findings in one organism can often provide insights into its function in others, including humans. mdpi.com

The analysis of Calmodulin orthologs—genes in different species that evolved from a common ancestral gene—is a key bioinformatic approach. For instance, the Calmodulin protein in humans shares a very high sequence identity with the ortholog in the malaria parasite P. falciparum, with differences in only 16 out of 148 amino acids. diva-portal.org Bioinformatic tools like ClustalW are used for multiple sequence alignments to pinpoint these similarities and differences, which can be exploited for designing species-selective drugs. diva-portal.org Furthermore, phylogenomic tools can construct evolutionary trees to trace the lineage of Calmodulin genes across kingdoms. nih.gov

A crucial aspect of Calmodulin's function is its ability to bind to a wide array of target proteins. It achieves this by recognizing specific amino acid sequences known as Calmodulin-binding motifs or domains (CaMBDs). nih.govsdbonline.org These motifs are typically short, amphipathic alpha-helical segments containing positively charged and hydrophobic residues. nih.govsdbonline.org Bioinformatics is essential for scanning protein databases to identify these motifs and predict new Calmodulin-interacting partners. science.gov

There are several recognized canonical CaM-binding motifs, which differ based on the spacing of key hydrophobic anchor residues. koreamed.org One of the most well-known is the IQ motif, which characteristically mediates calcium-independent binding to Calmodulin. mdpi.com Understanding these motifs is relevant to this compound research because this compound works by preventing Calmodulin from binding to these very sites on its target proteins. researchgate.net For example, certain transcription factors, such as Sox proteins, contain Calmodulin-binding domains that are necessary for their transport into the cell nucleus; this process is inhibited by this compound. mdpi.com

Table 2: Examples of Calmodulin Binding Motifs

| Motif Type | Consensus Sequence/Description | Binding Characteristic |

| Canonical Binding | Stretches of 16-35 amino acids forming a basic, amphipathic alpha-helix. sdbonline.org | Typically Calcium-dependent. |

| IQ Motif | [FILV]Qxxx[RK]Gxxx[RK]xx[FILVWY]. mdpi.com | Calcium-independent. |

| IQ-like Motif | [FILV]Qxxx[RK]Gxxxxxxxx. mdpi.com | Calcium-independent. |

| CGCG Box | A 6-bp DNA sequence (A/C/G)CGCG(G/T/C) recognized by CaM-binding proteins like AtSRs. science.gov | Indirectly related; the proteins that bind this DNA sequence are regulated by Calmodulin. |

Synthetic Biology and Rational Design of Calmodulin Antagonists Inspired by Calmidazolium

Structural Insights for Enhanced Selectivity and Reduced Off-Target Effects

Through integrative structural biology techniques, including X-ray crystallography, NMR, and HDX-MS, researchers have identified specific calmodulin residues that are in close proximity to CDZ and are critical for stabilizing the CaM:CDZ complex nih.govresearchgate.netnih.govbiorxiv.org. This detailed mapping of the interaction interface provides molecular insights that are essential for the rational design of novel CaM antagonists with improved selectivity nih.govresearchgate.netnih.govbiorxiv.org. The current limitations of CDZ, such as its interaction with additional cellular targets, underscore the importance of leveraging these structural insights to minimize off-target effects and enhance the specificity of future drug candidates nih.govresearchgate.netnih.gov. Molecular dynamics simulations further contribute to this understanding by offering insights into CaM-ligand interactions and conformational flexibility, thereby supporting structure-based drug design strategies nih.gov.

Development of Novel this compound Analogs with Modified Imidazolium (B1220033) Scaffolds

The chemical structure of this compound, particularly its imidazolium backbone, has served as a foundation for the synthesis of novel calmodulin antagonists mdpi.comresearchgate.net. Research efforts have focused on creating simplified imidazolium salts by modifying substituents on the core scaffold, incorporating diverse groups such as benzhydryl, fluorenyl, or cyclopentyl moieties, often in combination with alkyl chains of varying lengths mdpi.comresearchgate.net.

Some of these synthesized imidazolium derivatives, initially developed for other targets like L-type Ca2+-channels, have demonstrated significant calmodulin antagonist activity plos.orgresearchgate.net. For example, a specific fluorenyl and dodecyl disubstituted imidazolium derivative exhibited an IC50 value of 1.4 µM in quorum sensing inhibition assays mdpi.com. Comparative studies have highlighted this compound as a highly potent inhibitor, often surpassing the efficacy of related compounds such as miconazole, clotrimazole, and N-benzylimidazole derivatives in specific experimental models researchgate.netplos.org. Other established calmodulin antagonists, like Trifluoperazine (B1681574) (TFP) and Chlorpromazine (CPZ), also exhibit potent inhibitory effects plos.orgdiva-portal.org.

Emerging Research Avenues and Future Directions for Calmidazolium Studies

Elucidation of Non-Calmodulin Mediated Mechanisms of Action

While calmidazolium is renowned as a potent calmodulin (CaM) antagonist, a growing body of research indicates that its biological effects are not exclusively mediated through CaM inhibition. tocris.comrndsystems.com Understanding these "off-target" or non-canonical mechanisms is crucial for interpreting experimental results accurately and for exploring the full therapeutic and research potential of the compound.

One of the most studied non-CaM effects of this compound is its direct interaction with various ion channels. Research has demonstrated that this compound can directly inhibit the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. plos.orgpsu.edu This inhibition occurs in a dose-dependent manner and through a non-competitive mechanism, suggesting a binding site distinct from the channel's vanilloid pocket. plos.org This action is paradoxical, as blocking calmodulin would typically be expected to increase intracellular calcium (Ca²⁺) to cytotoxic levels, but instead, this compound appears to block the Ca²⁺ entry pore of the TRPV1 channel. plos.orgpsu.edu

Furthermore, this compound has been shown to cause an elevation of intracellular calcium in certain cell lines, such as HL-60 cells, independent of its action on calmodulin. tocris.comrndsystems.com Studies in HeLa cells have revealed that this compound activates a calcium entry pathway that is distinct from the well-characterized store-operated calcium entry (SOCE). researchgate.net This suggests the compound can modulate cellular calcium homeostasis through multiple, independent pathways.

The compound also interacts with other ATPases. While it inhibits the CaM-dependent Ca²⁺-transporting ATPase, it has also been shown to affect other ATPases, such as those in the sarcoplasmic reticulum and the Na+/K+-transporting ATPase, although often at different concentrations than those required for CaM inhibition. nih.govnih.gov Investigations have also pointed to its inhibitory effects on phospholipid-sensitive Ca²⁺-dependent protein kinase and its ability to selectively inhibit the P2X7 channel without affecting its pore function. ebi.ac.ukresearchgate.net These findings underscore the pleiotropic nature of this compound's interactions within the cell, extending well beyond its established role as a CaM antagonist.

Investigation of Specific Cellular and Molecular Pathways for Distinct Biological Outcomes

The diverse molecular interactions of this compound trigger a variety of specific cellular and molecular pathways, leading to distinct biological outcomes. Its utility as a research tool is largely derived from its ability to perturb these pathways, thereby revealing their underlying mechanisms.

In the context of cellular secretion and synthesis, this compound has been shown to strongly stimulate renin release from juxtaglomerular cells while simultaneously inhibiting renin's de novo synthesis. uni-regensburg.de This effect is paralleled by a general inhibition of protein synthesis, indicating that CaM activity is essential for this fundamental cellular process. uni-regensburg.de Further studies in Ehrlich ascites tumor cells confirmed that this compound inhibits the initiation of protein synthesis, leading to the disaggregation of polyribosomes. capes.gov.br

This compound is also implicated in the regulation of apoptosis. In head kidney macrophages infected with Aeromonas hydrophila, this compound was shown to be pro-apoptotic, initiating the downstream expression of CaM-dependent protein kinase II gamma (CaMKIIg), a critical step in the apoptotic signaling cascade. plos.org In other contexts, such as in murine embryonal carcinoma cells, this compound chloride has been demonstrated to inhibit growth and induce apoptosis, highlighting its potential in studying cancer stem-like cells. ebi.ac.uk

Recent research has also illuminated the role of this compound in modulating the signaling of oncogenes like K-Ras. By inhibiting the K-Ras/CaM interaction, this compound can disrupt the functional membrane organization of oncogenic K-Ras, which is linked to cancer cell stemness features. nih.govfrontiersin.org This positions this compound as a valuable tool for dissecting the complex signaling networks that drive cancer progression. Furthermore, its ability to inhibit the aggregation of the Huntingtin protein exon1 (Httex1) suggests a potential role in studying the molecular pathways underlying neurodegenerative disorders like Huntington's disease. acs.org

Comparative Analysis with Other Calmodulin Modulators and Antagonists

To better understand its specific effects, this compound has been compared with a range of other calmodulin modulators. These studies help to delineate its relative potency, specificity, and spectrum of activity.

In functional assays inhibiting the TRPV1 channel, this compound was found to be more potent than several other classical antipsychotic and CaM-antagonist drugs. plos.org Its efficacy was greater than or equal to trifluoperazine (B1681574) and significantly higher than chlorpromazine, amitriptyline, fluphenazine, W-7, and W-13. plos.orgpsu.edu Similarly, when examining the stimulation of renin release, the rank order of potency was determined to be this compound > trifluoperazine > W-7. uni-regensburg.de

However, specificity is a key concern with CaM antagonists. A comparative study with compound 48/80 found that while both were equipotent in antagonizing the CaM-dependent functions of brain phosphodiesterase and erythrocyte Ca²⁺-transporting ATPase, compound 48/80 was superior in terms of specificity. nih.govnih.gov this compound inhibited several CaM-independent enzymes at considerably lower concentrations than compound 48/80, indicating a broader range of off-target effects. nih.govnih.gov